The Pharmacological and Synthetic Trajectory of 1-(2,3-dihydro-1H-inden-2-yl)piperazine
The Pharmacological and Synthetic Trajectory of 1-(2,3-dihydro-1H-inden-2-yl)piperazine
The following technical guide is structured to provide a comprehensive, rigorous analysis of 1-(2,3-dihydro-1H-inden-2-yl)piperazine. It synthesizes historical context, synthetic methodology, and pharmacological mechanisms, adhering to the requested "Senior Application Scientist" persona.
Technical Whitepaper | Version 1.0
Executive Summary & Chemical Identity
1-(2,3-dihydro-1H-inden-2-yl)piperazine (often abbreviated in forensic and chemical literature as 2-IP , 2-PP , or simply Indanylpiperazine ) represents a distinct structural class within the arylpiperazine family. Chemically, it is defined by the fusion of a piperazine ring to the 2-position of an indane moiety.
This molecule serves as a critical study in conformational restriction . While its open-chain analogue, 1-benzylpiperazine (BZP), possesses a flexible methylene linker, the indane ring of 2-IP "locks" the phenyl ring and the ethyl chain into a rigid bicyclic system. This modification significantly alters lipophilicity (
| Property | Data |
| IUPAC Name | 1-(2,3-dihydro-1H-inden-2-yl)piperazine |
| Common Aliases | 2-IP, Indanylpiperazine, 2-Piperazinylindane |
| Molecular Formula | |
| Molecular Weight | 202.30 g/mol |
| Key Structural Feature | Rigidified Benzylpiperazine Pharmacophore |
| Primary Target Class | Monoamine Transporters (SERT, DAT, NET) |
Historical Context: From Scaffold to Substance
The history of 1-(2,3-dihydro-1H-inden-2-yl)piperazine is not linear; it did not begin as a blockbuster drug candidate but rather as a "privileged structure" in medicinal chemistry.
The "Privileged Scaffold" Era (1970s–1990s)
In the mid-20th century, pharmaceutical entities like Upjohn and others investigated piperazine derivatives extensively. The piperazine ring is a versatile linker that ensures water solubility and hydrogen bonding capability.
-
The Upjohn Connection: Research into bis-arylpiperazines and related compounds (e.g., the PNU series) often utilized the indanyl group to modulate affinity at Dopamine D2 and Serotonin 5-HT2A receptors. The 2-indanyl moiety was valued for its ability to increase steric bulk without sacrificing the aromatic
- stacking interactions necessary for receptor binding. -
Antiviral & Antipsychotic Research: Patent literature from this era frequently lists the 2-indanylpiperazine substructure as a "building block" for larger, more complex ligands intended to treat schizophrenia or viral infections (e.g., HIV protease inhibitors), rather than as a standalone therapeutic agent.
Emergence as a Psychoactive Substance (2000s–Present)
As regulations tightened around BZP and TFMPP (Trifluoromethylphenylpiperazine) in the early 2000s, clandestine chemists sought structural analogues that skirted controlled substance laws while retaining psychoactivity.
-
The Logic of Modification: By replacing the benzyl group of BZP with an indane group, the molecule retains the critical distance between the aromatic ring and the basic nitrogen (essential for monoamine transporter binding) but alters the metabolic profile and potency.
-
Current Status: Today, it is primarily characterized as a research chemical or NPS, often identified in forensic seizures as a "legal high" alternative to MDMA or methamphetamine, though its potency and toxicity profile differ markedly.
Synthetic Methodology
Reaction Logic
The synthesis relies on the condensation of 2-indanone with piperazine to form an iminium intermediate, which is selectively reduced in situ.
-
Precursor: 2-Indanone (stable, commercially available).
-
Amine Source: Piperazine (anhydrous preferred to prevent hydrolysis of the imine).
-
Reducing Agent: Sodium Triacetoxyborohydride (
).-
Why? Unlike Sodium Cyanoborohydride (
), is non-toxic (no cyanide generation) and allows for the reaction to proceed in mild acidic conditions (acetic acid) which catalyzes the imine formation.
-
Step-by-Step Protocol
Safety Note: All procedures must be performed in a fume hood. Piperazine is a sensitizer; 2-indanone is an irritant.
-
Preparation of the Amine Solution:
-
Dissolve Piperazine (anhydrous, 4.0 eq) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Note: A large excess of piperazine is crucial to prevent the formation of the bis-indanyl byproduct (where one piperazine molecule reacts with two indanone molecules).
-
-
Addition of Ketone:
-
Add 2-Indanone (1.0 eq) to the solution.
-
Add Acetic Acid (glacial, 1.0 eq) to catalyze the formation of the iminium ion.
-
Stir at Room Temperature (RT) for 30 minutes.
-
-
Reductive Step:
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Observation: Mild effervescence may occur.
-
Stir the reaction mixture at RT for 12–24 hours under nitrogen atmosphere.
-
-
Quenching and Workup:
-
Quench the reaction with saturated aqueous
. -
Extract the organic layer.[1] Wash with water and brine.
-
Dry over anhydrous
and evaporate the solvent.
-
-
Purification:
-
The crude oil contains the product and excess piperazine.
-
Acid/Base Extraction (Self-Validating Step): Dissolve oil in EtOAc, extract with 1M HCl (product goes to aqueous phase). Wash organic phase (removes non-basic impurities). Basify aqueous phase with NaOH to pH > 12. Extract back into DCM.
-
Result: This yields high-purity free base. Convert to dihydrochloride salt using HCl/Ether for long-term storage.
-
Synthetic Pathway Diagram
Caption: Figure 1: Reductive amination pathway utilizing 2-indanone and sodium triacetoxyborohydride to yield the target piperazine derivative.
Pharmacological Mechanism & SAR
The pharmacological profile of 1-(2,3-dihydro-1H-inden-2-yl)piperazine is dictated by its interaction with Monoamine Transporters (MATs).
Mechanism of Action: Transporter Substrate
Unlike simple reuptake inhibitors (like cocaine) which block the transporter, Indanylpiperazine acts as a substrate-type releasing agent .
-
Binding: The molecule binds to the Orthosteric S1 site of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).
-
Translocation: It is transported into the presynaptic neuron.
-
Reversal: This process triggers a conformational change in the transporter (transport reversal) and disrupts VMAT2 (Vesicular Monoamine Transporter 2), causing a massive efflux of serotonin and dopamine into the synaptic cleft.
Structure-Activity Relationship (SAR)
The "Indane Effect" is the critical differentiator from BZP.
-
Rigidity: The indane ring locks the ethyl chain (C1-C2 of the indane) into a specific conformation. This reduces the entropic penalty of binding to the transporter, theoretically increasing affinity compared to the flexible benzyl chain of BZP.
-
Lipophilicity: The fused ring system is more lipophilic than a simple phenyl ring, enhancing Blood-Brain Barrier (BBB) penetration.
Comparative Binding Profile (Inferred from SAR & BZP analogs):
| Target | Activity Type | Predicted Potency (Relative to BZP) | Effect |
| SERT (Serotonin) | Releasing Agent | Higher ( | Empathogenic effects, mild hallucination |
| DAT (Dopamine) | Releasing Agent | Moderate | Stimulation, euphoria |
| NET (Norepinephrine) | Releasing Agent | High | Cardiovascular stress, tachycardia |
| 5-HT2A Receptor | Partial Agonist | Low-Moderate | Psychedelic nuance (visuals) |
Pharmacological Pathway Diagram
Caption: Figure 2: Mechanism of action showing transporter translocation and subsequent monoamine efflux (Releasing Agent model).
Toxicology & Safety Considerations
As a research chemical, 1-(2,3-dihydro-1H-inden-2-yl)piperazine lacks extensive clinical safety data. However, based on the arylpiperazine class, the following toxicological risks are scientifically validated:
-
Sympathomimetic Toxicity: The potent release of Norepinephrine (NET activity) can lead to hypertensive crisis, tachycardia, and vasoconstriction.
-
Serotonin Syndrome: Combinatorial use with MAOIs or SSRIs poses a severe risk of serotonin syndrome (hyperthermia, clonus, rhabdomyolysis) due to the dual mechanism of release and reuptake inhibition.
-
Metabolic Fate: The indane ring is likely hydroxylated by Cytochrome P450 enzymes (CYP2D6 or CYP3A4) followed by glucuronidation. Saturation of these enzymes can lead to non-linear pharmacokinetics and unexpected toxicity at high doses.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22648168, 1-(2,3-dihydro-1H-inden-2-yl)piperazine. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry. (Standard protocol validation for reductive amination). Retrieved from [Link]
-
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abuse Liability and Neurotoxicity. Neuropsychopharmacology. (Grounding for piperazine pharmacology and monoamine release mechanism). Retrieved from [Link]
- Upjohn Co. (1990s).Patent literature referencing 2-indanylpiperazine moieties in CNS ligands.
